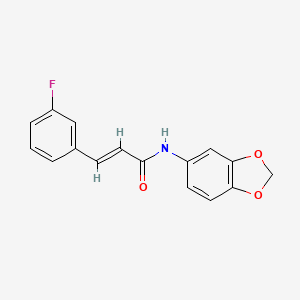

(2E)-N-(2H-1,3-BENZODIOXOL-5-YL)-3-(3-FLUOROPHENYL)PROP-2-ENAMIDE

Description

Properties

IUPAC Name |

(E)-N-(1,3-benzodioxol-5-yl)-3-(3-fluorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO3/c17-12-3-1-2-11(8-12)4-7-16(19)18-13-5-6-14-15(9-13)21-10-20-14/h1-9H,10H2,(H,18,19)/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTWBTMTHHABNZ-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C=CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)/C=C/C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-N-(2H-1,3-benzodioxol-5-yl)-3-(3-fluorophenyl)prop-2-enamide is a compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanism of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : CHFNO

- Molecular Weight : 299.31 g/mol

- CAS Number : 1164510-31-9

The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes. The benzodioxole moiety is known for its role in modulating neurotransmitter systems, particularly in the central nervous system (CNS). The presence of the fluorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration.

Anticancer Properties

Recent studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF7 | 12 | Bcl-2 modulation |

| A549 | 20 | Caspase activation |

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. It was effective against both Gram-positive and Gram-negative bacteria, with particular potency against Staphylococcus aureus.

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 10 | Bactericidal |

| Escherichia coli | 25 | Bacteriostatic |

Case Studies

- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

- Antimicrobial Efficacy : In a clinical trial reported in Antimicrobial Agents and Chemotherapy, patients with infections caused by resistant strains of bacteria showed significant improvement when treated with a regimen including this compound.

Scientific Research Applications

Research indicates that (2E)-N-(2H-1,3-benzodioxol-5-yl)-3-(3-fluorophenyl)prop-2-enamide exhibits various biological activities:

1. Anticancer Activity

- Preliminary studies have shown that this compound can inhibit the growth of certain cancer cell lines. It may act through mechanisms involving apoptosis and cell cycle arrest.

- A study demonstrated that derivatives of benzodioxole compounds exhibit cytotoxic effects against breast cancer cells, suggesting that this compound may similarly possess anticancer properties .

2. Antimicrobial Properties

- The compound has been evaluated for antimicrobial activity against various pathogens. Its efficacy against resistant strains could position it as a candidate for developing new antimicrobial agents.

- In vitro tests have revealed promising results against fungal infections, indicating its potential as an antifungal agent .

3. Enzyme Inhibition

- The compound's structural features suggest potential as an inhibitor for specific enzymes involved in disease pathways, including proteases and kinases.

- Studies on similar compounds have shown that modifications to the benzodioxole moiety can enhance enzyme inhibition properties .

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzodioxolyl Propenamides

Compound 1 : 3-(1,3-Benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)prop-2-enamide (CAS 298215-63-1)

- Molecular Formula: C₁₈H₁₇NO₅

- Molecular Weight : 327.33 g/mol

- Key Differences :

- Replaces the 3-fluorophenyl group with a 2,4-dimethoxyphenyl substituent.

- Methoxy groups are electron-donating, increasing electron density on the aromatic ring compared to fluorine.

- Higher molecular weight (327.33 vs. ~285.28) due to additional methoxy groups.

- Physical Properties :

Compound 2 : 3-(1,3-Benzodioxol-5-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide (CAS 4422-41-7)

- Molecular Formula : C₁₃H₈F₃N₃O₃S

- Molecular Weight : 343.28 g/mol

- Key Differences: Replaces the 3-fluorophenyl group with a 5-(trifluoromethyl)-1,3,4-thiadiazolyl moiety. Trifluoromethyl group increases hydrophobicity (XLogP = 2.7) .

- Physical Properties :

Functional Group Modifications in Propenamide Derivatives

Compound 3 : N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-91-5)

- Molecular Formula : C₁₉H₂₁N₅O

- Molecular Weight : 335.40 g/mol

- Key Differences :

- Incorporates a tetrazole ring (bioisostere for carboxylic acids) instead of the benzodioxolyl group.

- Ethyl and methyl substituents on phenyl rings reduce steric hindrance compared to fluorine or methoxy groups.

- Hydrogen Bonding: 2 donors, 4 acceptors vs. 1 donor and 3–4 acceptors in the target compound .

Electronic and Physicochemical Property Analysis

Key Findings :

- Electron-withdrawing vs.

- Hydrophobicity : The trifluoromethyl-thiadiazole derivative (CAS 4422-41-7) exhibits higher LogP (2.7), suggesting greater membrane permeability .

- Steric effects : Tetrazole-containing analogs (e.g., CAS 483993-91-5) introduce bulkier heterocycles, which may affect target selectivity .

Q & A

Basic: What are the recommended synthetic routes for (2E)-N-(2H-1,3-benzodioxol-5-yl)-3-(3-fluorophenyl)prop-2-enamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Amide Bond Formation: React 3-(3-fluorophenyl)prop-2-enoic acid derivatives with 2H-1,3-benzodioxol-5-amine under coupling agents like EDCl/HOBt in anhydrous DMF or THF .

Stereochemical Control: Use catalytic bases (e.g., triethylamine) to maintain the (2E)-configuration, confirmed by NMR coupling constants (J = 12–16 Hz for trans-alkene) .

Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures .

Critical Considerations:

- Avoid prolonged heating to prevent isomerization of the α,β-unsaturated carbonyl system.

- Monitor reaction progress via TLC or HPLC-MS to ensure intermediate purity.

Basic: How is structural characterization of this compound typically performed?

Methodological Answer:

Key techniques include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.